molecular formula C12H14FN3O B1444527 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355195-80-0

6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B1444527
M. Wt: 235.26 g/mol
InChI Key: YJTRKYQLCXMZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (6FQ) is a synthetic compound with a wide range of applications in the scientific research field. 6FQ is a heterocyclic compound with a fused piperidine and quinazoline ring system. It has been studied for its potential uses in medicinal chemistry, chemical synthesis, and drug development. 6FQ has been used in a variety of fields, including pharmacology, biochemistry, and toxicology.

Scientific Research Applications

Synthesis and Ligand Evaluation

Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, including 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have been synthesized and evaluated as ligands of the nociceptin receptor. These compounds displayed partial agonistic activity, with some proving to be pure antagonists (Mustazza et al., 2006).

Alkylation and Reaction Studies

Spiro[oxirane-2, 4'-piperidines] act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds such as 4(3H)-quinazolone (Fishman & Cruickshank, 1968).

Novel Synthesis Methods

A series of fluorine-containing substituted spiro[piperidine-4,4'-pyrano[3,2-c]quinolines] were synthesized rapidly using microwave irradiation and sonication, highlighting efficient production methods for similar compounds (Dandia et al., 2007).

Green Synthesis Approaches

Phosphotungstic acid was used as a green catalyst for the synthesis of spiro and cyclized quinazolinones, demonstrating an environmentally friendly approach to synthesizing compounds like 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (Novanna et al., 2019).

properties

IUPAC Name

6-fluorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c13-8-1-2-10-9(7-8)11(17)16-12(15-10)3-5-14-6-4-12/h1-2,7,14-15H,3-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTRKYQLCXMZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=C(C=C(C=C3)F)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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